Product packaging for Antitumor agent-2(Cat. No.:)

Antitumor agent-2

Cat. No.: B12432651
M. Wt: 558.7 g/mol
InChI Key: HAPJKINXPAVZDU-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Antitumor Agent-2 within Contemporary Oncology Research Landscape

This compound is chemically identified as a β-carboline amino acid benzyl (B1604629) ester derivative. adooq.commedchemexpress.com This classification places it within a well-established family of compounds, the β-carbolines, which are known for their diverse biological activities, including potent antitumor properties. researchgate.netmolnova.comnih.gov The core structure, a tricyclic indole (B1671886) alkaloid, serves as a versatile scaffold for chemical modifications aimed at enhancing efficacy and selectivity against cancer cells. molnova.comnih.gov

The contemporary oncology research landscape is increasingly focused on the development of targeted therapies that can selectively act on cancer cells while minimizing damage to healthy tissues. mdpi.comacs.orgnih.gov Novel agents are sought that can overcome the challenges of drug resistance and provide better therapeutic outcomes. mdpi.comacs.orgnih.gov Research into compounds like this compound aligns with this trend, exploring new chemical entities that may offer unique mechanisms of action or improved pharmacological profiles compared to existing treatments.

Rationale for Continued Investigation of this compound in Preclinical Settings

The primary rationale for the continued preclinical investigation of this compound stems from the established anticancer potential of the β-carboline class of compounds. Numerous studies on related β-carboline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. adooq.comresearchgate.netmolnova.comnih.gov The mechanisms often involve the disruption of fundamental cellular processes in cancer cells, such as DNA replication and cell division. nih.gov

While specific preclinical data for this compound (CAS 1351163-57-9), which is sourced from patent CN102250203, is not extensively available in publicly accessible scientific literature, the general properties of its chemical class provide a strong impetus for further research. adooq.commedchemexpress.com Preclinical studies are essential to determine the specific bioactivity profile of this particular derivative, including its potency, selectivity, and spectrum of activity against different cancer types. Such investigations are the foundational step in assessing its potential as a future therapeutic candidate.

Overview of Key Research Avenues for Novel Antitumor Agents, Including this compound

The development of novel antitumor agents like this compound follows several key research avenues:

Synthesis and Analogue Development: The chemical structure of this compound, a β-carboline amino acid benzyl ester, allows for the synthesis of a library of related compounds. Researchers can modify different parts of the molecule to explore structure-activity relationships (SAR), aiming to optimize potency and reduce potential toxicity.

In Vitro Cytotoxicity Screening: A critical step is to evaluate the compound's ability to kill cancer cells in a laboratory setting. This involves testing it against a panel of well-characterized human cancer cell lines to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. altogenlabs.comnih.gov

Mechanism of Action Studies: Understanding how a compound works at a molecular level is crucial. For β-carboline derivatives, common mechanisms include:

DNA Intercalation: The planar structure of the β-carboline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription. adooq.comnih.gov

Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Their inhibition by β-carbolines can lead to DNA damage and cell death. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Inhibiting these kinases can arrest the proliferation of cancer cells.

In Vivo Efficacy Studies: Promising candidates from in vitro studies are then tested in animal models of cancer (e.g., tumor xenografts in mice) to assess their ability to inhibit tumor growth in a living organism. nih.gov

The table below summarizes the general characteristics of β-carboline derivatives, the class to which this compound belongs.

FeatureDescription
Chemical Class β-carboline alkaloid
General Structure Tricyclic pyrido[3,4-b]indole
Reported Mechanisms of Action DNA intercalation, Topoisomerase inhibition, CDK inhibition
Preclinical Evaluation Stages Synthesis, In vitro cytotoxicity, Mechanism of action studies, In vivo efficacy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42N4O4 B12432651 Antitumor agent-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H42N4O4

Molecular Weight

558.7 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1

InChI Key

HAPJKINXPAVZDU-AWCRTANDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Antitumor Agent 2

Retrosynthetic Analysis and Total Synthesis Approaches for Antitumor Agent-2

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules like this compound. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For instance, the total synthesis of complex natural products with antitumor activity, such as Fredericamycin A, often begins with a retrosynthetic analysis that simplifies the intricate structure into more manageable building blocks. nih.gov A common approach involves identifying key strategic bonds and functional groups that can be formed through reliable and high-yielding reactions. For a hypothetical this compound with a complex polycyclic framework, a retrosynthetic analysis might reveal key disconnections leading to simpler aromatic or heterocyclic precursors. nih.govsemanticscholar.org

The synthesis of any complex therapeutic agent relies on the efficient preparation of key intermediates and precursors. These molecules represent significant milestones in the synthetic route and are often the focus of considerable methodological development.

In the synthesis of quinoline-based antitumor agents, for example, substituted 2-aminoaryl ketones and various aldehydes serve as crucial precursors for constructing the core quinoline (B57606) scaffold. acs.org For agents containing a quinoxaline (B1680401) moiety, such as in the case of XK469 analogues, 2-{4-[(2-quinoxalinyl)oxy]phenoxy}propionic acid derivatives are vital intermediates. acs.orgresearchgate.net The synthesis of these often involves multi-step sequences starting from simpler aromatic amines and phenols.

The table below illustrates some examples of key intermediates used in the synthesis of various classes of antitumor agents.

Precursor/Intermediate ClassTarget Antitumor Agent ClassReference
Substituted 2-Aminoaryl Ketones2-Arylquinolin-4-ones acs.org
2-{4-[(2-Quinoxalinyl)oxy]phenoxy}propionic Acid DerivativesXK469 Analogues acs.orgresearchgate.net
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesIndolin-2-one Derivatives mdpi.com
Dimethoxy IndanoneFredericamycin A Analogues nih.gov
(S)-TyrosineEcteinascidin 743 (Et-743) researchgate.net

For example, novel strategies for the synthesis of anthrapyran antibiotics have been developed that utilize a key nucleophilic addition of an aryl lithium species to an aldehyde. rsc.org This approach allows for the efficient assembly of the tetracyclic core. Similarly, the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives, which show promise as anticancer agents, required the design of a new synthetic route when existing literature methods proved unsuccessful. semanticscholar.org The development of a one-pot cascade synthesis for polyfluorinated 2-aryl-4-quinolones mediated by p-toluenesulfonic acid is another example of methodological innovation in this field. acs.org

Semisynthetic and Biosynthetic Strategies for this compound Production and Modification

While total synthesis provides unparalleled control over molecular structure, semisynthesis and biosynthesis offer powerful alternative or complementary approaches for producing and modifying complex antitumor agents, particularly those derived from natural sources.

Semisynthesis starts with a natural product or a fermentation-derived intermediate and uses chemical reactions to introduce modifications. This strategy is widely used for compounds like the Vinca alkaloids, where derivatives such as vinorelbine (B1196246) and vinflunine (B192657) are produced from naturally occurring vinblastine (B1199706) and vincristine. frontiersin.org Similarly, various derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, are semisynthetic modifications that exhibit improved therapeutic profiles. frontiersin.org Chemical modifications of polysaccharides, such as sulfation and carboxymethylation, have also been shown to enhance their antitumor activities. researchgate.netresearchgate.net

Biosynthesis, on the other hand, involves harnessing the power of biological systems, often genetically engineered microorganisms, to produce the target molecule or its precursors. academie-sciences.fr This can be a highly efficient and environmentally friendly method for producing complex natural products. Combinatorial biosynthesis, which involves mixing and matching biosynthetic genes from different pathways, offers a powerful tool for generating novel analogues of complex natural products like anthracyclines. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The initial discovery of an active compound is often just the beginning. The design and synthesis of analogues and derivatives are crucial for exploring the structure-activity relationship (SAR) and developing a lead compound into a viable drug candidate.

The chemical modification of a lead compound aims to improve its biological activity, selectivity, and pharmacokinetic properties. This is often guided by SAR studies and computational modeling. acs.org

A common strategy is the introduction of different substituents at various positions on the molecular scaffold to probe their effect on activity. For instance, in the development of 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues, the incorporation of different amino and A-ring substituents was key to identifying potent derivatives. nih.govunc.edu Similarly, for 2-arylquinolin-4-one analogues, the introduction of larger heterocyclic aromatic rings at the C-2 position was predicted by CoMFA models to be favorable. acs.org

Another approach is the bioisosteric replacement of key functional groups or ring systems. In the development of analogues of XK469, the quinoxaline moiety was replaced with other heterocyclic systems like quinazoline, 1,2,4-benzotriazine, and quinoline to explore the impact on antitumor activity. acs.org

The table below summarizes some modification strategies and their outcomes for different classes of antitumor agents.

Antitumor Agent ClassModification StrategyOutcomeReference
4-Amino-2H-benzo[h]chromen-2-one (ABO)Introduction of a non-aromatic A-ringIncreased potency and cancer cell line selectivity nih.govunc.edu
2-Arylquinolin-4-onesIntroduction of larger heterocyclic rings at C-2Potent cytotoxicity against various cancer cell lines acs.org
CamptothecinRadical substitution to introduce alkyl groups at C-7Higher antitumor activity than the parent compound jst.go.jp
Curcumin (B1669340)Modification of the diketone function to a pyrimidinone moietyEnhanced anticancer activity against multiple cell lines nih.gov
FR901464Structural modifications based on fragmentation studiesAnalogs with low picomolar antiproliferative activities nih.gov

Stereochemistry plays a critical role in the biological activity of many drugs, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. mdpi.com Therefore, controlling the stereochemistry during the synthesis of chiral antitumor agents is of utmost importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. For example, the enantioselective synthesis of pactamycin, a complex antitumor antibiotic, was achieved using a cinchonidine-catalyzed Mannich reaction to establish the key stereocenters. nih.gov In the synthesis of 2,2-disubstituted 2,3-dihydro-4-quinolones, a chiral phosphoric acid was used to catalyze an enantioselective reaction. acs.org

The separation of racemates into their individual enantiomers is another common practice. For several 1,2,3,4-tetrahydro-2-phenyl-4-quinolones, the separated (-)-isomers generally exhibited greater biological activity than the racemates or (+)-isomers. acs.org The importance of stereochemistry is also highlighted in the development of platinum-intercalator antitumor agents, where two structural isomers with different stereochemistry showed distinct DNA site selectivity and cellular effects. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of Antitumor Agent 2

Identification and Characterization of Molecular Targets for Antitumor Agent-2

The efficacy of this compound as a cancer therapeutic is rooted in its ability to interact with specific molecular targets, leading to a cascade of events that culminate in tumor cell death and inhibition of tumor growth.

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. nih.govnih.gov Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. This compound directly binds to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction is competitive, meaning it prevents the binding of colchicine (B1669291) to the same site. nih.gov

This compound influences several critical signaling pathways that govern cell survival, proliferation, and apoptosis. Its effects are not mediated by estrogen receptors, distinguishing its anticancer activity from hormonal actions. rndsystems.comaacrjournals.org

A key pathway modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway . Specifically, it has been shown to induce the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govnih.gov The activation of the JNK pathway is associated with the induction of apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Furthermore, this compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) . nih.govnih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF). nih.govresearchgate.net this compound suppresses HIF-1α protein levels and inhibits its nuclear accumulation and transcriptional activity, thereby disrupting angiogenesis. spandidos-publications.comnih.govimag.fr This effect is correlated with its ability to depolymerize microtubules. nih.gov

The compound also activates Nuclear Factor kappaB (NF-κB) , which, under the regulation of p38, contributes to the induction of the tumor suppressor protein p53. nih.govoup.com The interplay between these pathways is crucial for the apoptotic effects of this compound. For instance, in prostate cancer cells, the upregulation of the cell cycle regulatory protein wee1 and subsequent phosphorylation of cdc2 are mediated through the MAPK-ERK-JNK signaling pathways. nih.govcapes.gov.br

Pathway ComponentEffect of this compoundDownstream Consequence
Tubulin Binds to colchicine site, inhibits polymerizationDisruption of microtubule dynamics, mitotic arrest
HIF-1α ↓ Expression and activity↓ Angiogenesis (↓VEGF), Apoptosis
JNK/p38 MAPK ↑ Activation↑ Apoptosis, Phosphorylation of Bcl-2
p53 ↑ Induction (via p38/JNK)↑ Apoptosis, Cell cycle arrest
NF-κB ↑ Activation↑ p53 induction

Impact of this compound on Key Cellular Processes in Cancer Models

The molecular interactions of this compound translate into profound effects on cellular processes that are fundamental to cancer progression.

This compound is a potent inducer of apoptosis in a wide array of cancer cell lines, while notably sparing normal cells. nih.gov It triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.govnih.gov

A significant finding is the upregulation of Death Receptor 5 (DR5) expression following treatment with this compound. nih.govrndsystems.com This sensitizes cancer cells to the DR5 ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), thereby activating the extrinsic apoptotic pathway. nih.gov This process involves the sequential activation of caspase-8, followed by caspase-9 and the executioner caspase-3. nih.govusz.ch

The intrinsic pathway is also heavily implicated. This compound induces apoptosis through the induction of the tumor suppressor protein p53 . nih.govabcam.com The presence of functional p53 enhances the apoptotic response to the compound. jmb.or.kr p53 activation leads to an increased expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. jmb.or.kr This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction, leading to the release of cytochrome c and subsequent caspase activation. nih.govoup.com In some cancer cell lines, the activation of JNK leads to the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-xL, further promoting the mitochondrial apoptotic pathway. nih.gov

A hallmark of this compound's action is its ability to inhibit the proliferation of cancer cells. nih.govfrontiersin.org This anti-proliferative effect is tightly linked to its capacity to induce cell cycle arrest, primarily at the G2/M phase . nih.govoup.comresearchgate.net

The arrest at the G2/M checkpoint is a direct consequence of the disruption of microtubule function. researchgate.net By inhibiting tubulin polymerization, this compound causes the formation of faulty mitotic spindles, which prevents cells from successfully completing mitosis and leads to an accumulation of cells in the G2/M phase. psu.edu This mitotic arrest often precedes the onset of apoptosis. nih.govoup.com In some cell types and depending on the concentration, the compound can also induce a G1 phase arrest. ahajournals.orgbibliotekanauki.pl The induction of cell cycle arrest is also associated with the upregulation of cell cycle inhibitors like p21 and p27. mdpi.com

Cell LineCell Cycle Phase of ArrestKey Mediators
Human T lymphoblastic leukemia (CEM) G2/M↑ p21, ↓ Bcl-2, ↓ p53
Human prostate cancer (DU 145) G2/M↑ Cyclin B1, ↑ p-cdc2, ↑ wee1
Human cervical cancer (HeLaS3) G2/MAbnormal spindle formation
Human osteosarcoma (143B) G1 (low conc.), G2/M (high conc.)Concentration-dependent

This compound exhibits potent anti-angiogenic properties, which are crucial to its ability to inhibit tumor growth. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with oxygen and nutrients. The primary mechanism for this effect is the inhibition of HIF-1α. nih.govnih.gov By suppressing HIF-1α, this compound prevents the transcription of pro-angiogenic factors, most notably VEGF. nih.govresearchgate.net This leads to a reduction in endothelial cell proliferation, migration, and new vessel formation. aacrjournals.orgoup.com Additionally, this compound can directly induce apoptosis in endothelial cells. nih.gov

The compound also demonstrates significant anti-metastatic effects. frontiersin.orgnih.gov Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. Research has shown that this compound can inhibit the migration and invasion of cancer cells. frontiersin.org For example, in triple-negative breast cancer cell models, it significantly reduced cell migration, invasion, and colony formation capabilities. frontiersin.org These effects are likely linked to the disruption of the cytoskeleton via tubulin inhibition and the modulation of signaling pathways that control cell motility.

Immunomodulatory Properties and Interactions with Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix components that plays a pivotal role in cancer progression and therapeutic response. Antitumor agents can exert their effects not only by directly targeting cancer cells but also by modulating the immune system and its interplay with the TME.

An agent's immunomodulatory properties can involve the stimulation of immune effector cells. For instance, some polysaccharide-based agents have been shown to stimulate immune cells and induce the synthesis of cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). researchgate.net Polysaccharide peptide (PSP), derived from the Coriolus versicolor mushroom, has demonstrated the ability to restore weakened immune responses. researchgate.net Similarly, certain ginsenosides, like Rh2, have been found to increase the number of T cells in melanoma models, linking their immunomodulatory effects to their anticancer properties. mdpi.com Artemether, an antimalarial drug, has also been shown to possess immunomodulatory properties by increasing the production of IL-4 and IFN-γ and reducing the population of immunosuppressive CD4+ CD25+ FoxP3+ regulatory T cells (Tregs) in vivo. nih.gov

Interactions with TME components are crucial for the efficacy of an antitumor agent. The TME often contains immunosuppressive cells such as tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and Tregs, which can hinder the antitumor immune response. researchgate.netaacrjournals.org Some therapeutic strategies aim to repolarize M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype or inhibit the recruitment of TAMs. nih.govfrontiersin.org For example, inhibitors of colony-stimulating factor 1 (CSF-1) or its receptor (CSF1R) can suppress tumor progression by blocking the recruitment of TAMs. nih.gov Furthermore, agents that inhibit immunosuppressive molecules like indoleamine 2,3-dioxygenase (IDO) or transforming growth factor-beta (TGF-β) can help to restore an effective antitumor immune response. aacrjournals.orgnih.gov

The table below summarizes the immunomodulatory effects of select agents on components of the tumor microenvironment.

Agent/ClassTarget/MechanismEffect on Tumor MicroenvironmentReference(s)
Polysaccharide Peptide (PSP) Immune cell stimulationInduces production of IL-1β, IL-6, TNF-α researchgate.net
Ginsenoside Rh2 T cell modulationIncreases number of T cells mdpi.com
Artemether T cell modulationIncreases IL-4 and IFN-γ; depletes regulatory T cells nih.gov
CSF-1/CSF1R Inhibitors TAM recruitmentInhibit recruitment of tumor-associated macrophages nih.gov
IDO Inhibitors ImmunosuppressionBlock immunosuppressive activity of IDO aacrjournals.orgnih.gov

Omics-Based Approaches in Mechanism Elucidation for this compound

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with an antitumor agent. These approaches are invaluable for identifying novel mechanisms of action, biomarkers of response, and new therapeutic targets.

Transcriptomics and Proteomics Profiling of this compound Treated Cells

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, can reveal how an antitumor agent alters gene expression and protein abundance in cancer cells.

For example, a study on the antimicrobial peptide RT2, repurposed for anticancer activity, used label-free proteomics to analyze its effects on Caco-2 human colon cancer cells. mdpi.com The study identified 133 downregulated and 79 upregulated proteins upon treatment, suggesting that RT2 triggers multiple mechanisms including reduced cell proliferation and apoptosis activation. mdpi.com Similarly, proteomic analysis of human colon HCT-116 xenografts in mice treated with RT2 identified 61 proteins that appeared only in response to the treatment, some of which are known tumor suppressors. nih.gov

In another example, proteomic analysis of ovarian cancer cells (SKOV3) treated with Orlistat, an anti-obesity drug with antitumor activity, identified over 110 differentially expressed proteins. spandidos-publications.com A key finding was the significant downregulation of pyruvate (B1213749) kinase M1/2 (PKM1/2), an enzyme involved in tumorigenesis. spandidos-publications.com A proteomic study of a palladium(II) saccharinate complex in breast cancer cells identified 30 differentially expressed proteins involved in pathways such as DNA repair, apoptosis, and energy metabolism. acs.org

The following table presents examples of proteins identified through proteomics that are modulated by antitumor agents.

Antitumor AgentCell Line/ModelKey Modulated ProteinsImplied Mechanism of ActionReference(s)
RT2 Peptide Caco-2 (colon cancer)133 downregulated, 79 upregulated proteinsReduced cell proliferation, apoptosis activation mdpi.com
RT2 Peptide HCT-116 xenograft (colon cancer)61 newly expressed proteins (e.g., CFTR, Wnt7a, TIA1)Tumor suppression nih.gov
Orlistat SKOV3 (ovarian cancer)>110 differentially expressed proteins (e.g., downregulation of PKM1/2)Inhibition of tumorigenesis, induction of apoptosis spandidos-publications.com
Palladium(II) Complex MDA-MB-231 (breast cancer)30 differentially expressed proteins (e.g., XRCC5, ubiquitin)DNA repair, apoptosis, altered metabolism acs.org

Metabolomics and Lipidomics Analyses in Response to this compound Exposure

Metabolomics and lipidomics are the large-scale studies of small molecules (metabolites) and lipids, respectively. These disciplines can provide a functional readout of the cellular state and reveal metabolic pathways perturbed by an antitumor agent.

For instance, an NMR-based metabolomic study of a novel platinum(II) complex on neuroblastoma cells revealed a faster mechanism of action compared to cisplatin (B142131), with significant alterations in the glutathione (B108866) metabolism pathway. scienceopen.com A metabolomic investigation of the acridone (B373769) derivative 8a in leukemia cells identified 23 distinct metabolites involved in five metabolic pathways. plos.org The study highlighted a decrease in the glutathione (GSH) to oxidized glutathione (GSSG) ratio and an increase in reactive oxygen species (ROS), suggesting that the compound induces oxidative stress-mediated apoptosis. plos.org

Lipidomics has also proven crucial in understanding drug mechanisms. A study on the synthetic fatty acid 2-hydroxyoleic acid (2OHOA) in glioblastoma cells showed that its main impact on mitochondrial lipids is their hydroxylation, which in turn affects mitochondrial respiration. mdpi.com A comprehensive metabolomics and lipidomics investigation of the mTOR inhibitor PP242 in a colon cancer xenograft model revealed significant alterations in energy and lipid metabolism in tumor tissues, including the inhibition of the TCA cycle and fatty acid β-oxidation. nih.gov

The table below provides examples of metabolic and lipidomic changes induced by antitumor agents.

Antitumor AgentCancer ModelKey Metabolic/Lipidomic AlterationsImplied Mechanism of ActionReference(s)
Platinum(II) Complex Neuroblastoma cellsAltered glutathione metabolismFaster action than cisplatin, cytosolic target scienceopen.com
Acridone Derivative 8a Leukemia cellsDecreased GSH/GSSG ratio, increased ROSOxidative stress-mediated apoptosis plos.org
2-Hydroxyoleic Acid (2OHOA) Glioblastoma cellsHydroxylation of mitochondrial lipidsAltered mitochondrial respiration mdpi.com
PP242 (mTOR inhibitor) Colon cancer xenograftInhibition of TCA cycle and fatty acid β-oxidation, reduced glycerophospholipidsAltered energy and lipid metabolism nih.gov

Investigational Methodologies for Mechanistic Studies of this compound

A variety of sophisticated methodologies are employed to dissect the precise mechanisms of action of antitumor compounds, from target identification to pathway analysis.

Biochemical and Biophysical Assays for Target Engagement and Pathway Analysis

Biochemical and biophysical assays are fundamental for confirming direct binding of a drug to its molecular target and for quantifying the downstream effects on enzymatic activity and signaling pathways. reactionbiology.comnih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of biomolecular interactions in real-time, such as the binding of a small molecule to a protein target. criver.com Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding, providing thermodynamic data about the interaction. reactionbiology.com Other techniques like Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA) are also used to determine binding affinity. reactionbiology.com For example, the binding of an antitumor agent to its putative kinase target can be confirmed and characterized using these methods.

Biochemical assays are used to measure the activity of enzymes or pathways affected by the drug. For instance, if a compound is hypothesized to inhibit a particular kinase, its inhibitory concentration (IC50) can be determined through in vitro kinase assays. Similarly, the effects on microtubule polymerization can be assessed for agents that target the cytoskeleton. researchgate.net For compounds that induce DNA damage, assays can measure the formation of DNA-protein cross-links or the inhibition of enzymes like topoisomerases. pnas.org

The following table outlines common biophysical and biochemical assays used in drug mechanism studies.

Assay TypePrincipleApplication in Antitumor Drug ResearchReference(s)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Real-time kinetics of drug-target binding (e.g., small molecule to protein). reactionbiology.comcriver.com
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.Thermodynamics of drug-target interaction (KD, ΔH, stoichiometry). reactionbiology.com
In Vitro Kinase Assays Measures the phosphorylation of a substrate by a kinase.Determining the IC50 of a kinase inhibitor. researchgate.net
Microtubule Polymerization Assays Monitors the assembly of tubulin into microtubules.Assessing the effect of microtubule-targeting agents. researchgate.net
Topoisomerase Inhibition Assays Measures the relaxation of supercoiled DNA by topoisomerases.Identifying compounds that inhibit topoisomerase activity. pnas.orgmdpi.com

Cell-Based Reporter Systems and High-Throughput Screening in Mechanism Discovery

Cell-based reporter systems are powerful tools for studying the activity of specific signaling pathways or transcription factors within a cellular context. These systems typically involve genetically engineering cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the pathway of interest.

For example, a p53-responsive luciferase reporter system was developed to screen for compounds that activate the p53 pathway, a key tumor suppressor pathway. oup.com This system was used to test thousands of compounds and identify potential genotoxic agents. oup.com Similarly, a dual-reporter system was created in astrocytoma cells to simultaneously assay for cell viability and cell cycle progression by measuring the activity of the E2F1 promoter. nih.gov Such reporter assays are highly amenable to high-throughput screening (HTS), an automated process that allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. oncotarget.com

HTS can be based on various readouts, including cell viability, apoptosis, or the activation of specific pathways as measured by reporter genes. plos.org For instance, HTS was used to identify small-molecule inhibitors of the heat-shock protein 90 (HSP90) ATPase activity. researchgate.net More advanced HTS approaches, such as those based on high-throughput sequencing (HTS2), can measure changes in the expression of hundreds of genes to identify drugs that modulate specific transcriptional programs. nih.gov

The table below summarizes different cell-based reporter and HTS approaches.

MethodologyDescriptionExample ApplicationReference(s)
Luciferase Reporter Assay A reporter gene (luciferase) is linked to a promoter of interest. Pathway activation leads to light emission.Screening for activators of the p53 pathway. oup.com
Dual-Reporter System Uses two different reporter genes to simultaneously monitor two cellular processes.Assaying cell viability and cell cycle progression in astrocytoma cells. nih.gov
High-Throughput Screening (HTS) Automated screening of large compound libraries for biological activity.Identifying inhibitors of HSP90 ATPase activity. researchgate.net
High-Throughput Sequencing-based HTS (HTS2) Uses sequencing to measure gene expression changes in response to many perturbations.Identifying drugs that block the androgen receptor pathway in prostate cancer. nih.gov

Preclinical Efficacy and Selectivity Studies of Antitumor Agent 2 in Model Systems

In Vitro Cytotoxicity and Antiproliferative Assays of Antitumor Agent-2.acs.orgfrontiersin.orgdovepress.companavance.com

The antitumor potential of this compound and its derivatives has been evaluated across a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative activities. acs.orgnih.gov In vitro studies have shown that these compounds are effective against various cancer types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. acs.org

For instance, novel 2-(4-aminophenyl)benzothiazoles, a class to which this compound belongs, have shown potent and selective antitumor properties. aacrjournals.org Specifically, plasma concentrations of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a derivative of this compound) regenerated from a lysylamide prodrug were sufficient to induce cell death in ZR-75–1 and T47D human mammary carcinoma cell lines. aacrjournals.org Another study highlighted a series of 1,2,3-triazole tethered hybrid capsaicinoids, with some compounds demonstrating notable antiproliferative activity against lung cancer cell lines like A549 and NCI-H460. acs.org

The antiproliferative activity of various compounds related to this compound has been quantified using IC50 values, which represent the concentration required to inhibit the growth of 50% of the cells. For example, pyrano[3,2-c]quinolone analogues showed significant activity against Ehrlich Ascites Carcinoma (EAC) cells, with IC50 values comparable to the reference drug doxorubicin (B1662922). scirp.org Similarly, certain 6-Phenyl-4H-furo[3,2-c]pyran-4-one derivatives exhibited potent inhibition against the SK-BR-3 breast cancer cell line with low ED50 values. researchgate.net

Table 1: In Vitro Activity of this compound Analogs Across Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line Cancer Type Activity Reference
2-(4-aminophenyl)benzothiazoles ZR-75-1, T47D Breast Cytocidal aacrjournals.org
1,2,3-Triazole Tethered Capsaicinoids NCI-H460 Lung IC50: 5.55 - 6.65 μM acs.org
1,2,3-Triazole Tethered Capsaicinoids A549 Lung IC50: 2.9 - 10.5 μM acs.org
Pyrano[3,2-c]quinolone Analogues EAC Carcinoma IC50: 27.7 - 31.1 μM scirp.org
6-Phenyl-4H-furo[3,2-c]pyran-4-one Derivatives SK-BR-3 Breast ED50: 0.28 - 0.44 μM researchgate.net
Iminoquinone (FBA-TPQ) Pancreatic Cancer Cell Lines Pancreatic IC50: 0.11 - 0.54 μM mdpi.com
Laticifer Proteins (LP) SF295, MDA-MB-435 CNS, Breast IC50: 0.42 - 1.36 µg/ml nih.gov

A critical aspect of preclinical evaluation is determining the selectivity of an antitumor agent for cancer cells over normal, healthy cells. dovepress.com This selectivity minimizes potential toxicity to the patient. nih.gov Studies on this compound and related compounds have shown promising results in this area.

Novel 2-(4-aminophenyl)benzothiazoles have demonstrated highly selective antitumor properties. aacrjournals.org Similarly, a study on 2-phenylacrylonitrile (B1297842) derivatives found that a particular compound, 1g2a, exhibited better selective antiproliferative activities and specificities than control drugs like taxol. nih.gov It has been noted that many traditional chemotherapy drugs lack specificity and can harm healthy, rapidly dividing cells. dovepress.com

The selectivity of action is often quantified by a selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. An SI value greater than 1.0 indicates higher selectivity towards cancer cells. mdpi.com For example, certain prenylated flavonoids were found to be selective antiproliferative agents in most tested cancer cell lines, whereas the reference drug cisplatin (B142131) acted non-selectively. mdpi.com In another study, an iminoquinone agent, FBA-TPQ, showed 10-50 fold greater sensitivity towards pancreatic cancer cells compared to normal IMR90 fibroblasts. mdpi.com Similarly, laticifer proteins (LP) from Calotropis procera displayed considerable cytotoxicity against various cancer cell lines while showing no noticeable effects on the viability of healthy peripheral blood mononuclear cells. nih.gov

Table 2: Selectivity of this compound Analogs in Cancerous vs. Non-Cancerous Cells This table is interactive. You can sort and filter the data.

Compound/Class Cancer Cell Line(s) Normal Cell Line(s) Selectivity Finding Reference
2-(4-aminophenyl)benzothiazoles Various Not specified Highly selective antitumor properties noted. aacrjournals.org
2-phenylacrylonitrile derivative (1g2a) HCT116, BEL-7402 Not specified Better selective antiproliferative activities than taxol. nih.gov
Prenylated Flavonoids (Aurone 2) MCF-7, Sk-Br-3, T-47D, LoVo/Dx, MV-4-11 HLMEC, BALB/3T3 More selective than xanthohumol (B1683332) against several cancer lines. mdpi.com
Iminoquinone (FBA-TPQ) Pancreatic cancer lines IMR90 fibroblasts 10-50 fold higher sensitivity for cancer cells. mdpi.com
Laticifer Proteins (LP) SF295, MDA-MB-435 Peripheral blood mononuclear cells No noticeable effect on viability of healthy cells. nih.gov
Pyrano[3,2-c]quinolone Analogues HepG2, MCF-7 BNL Lower IC50 values in cancer cells indicate selectivity. mdpi.com

In Vivo Efficacy Studies of this compound in Preclinical Tumor Models.panavance.commdpi.comresearchgate.net

In vivo studies are crucial for assessing the real-world potential of an antitumor agent. antineo.fr this compound and its analogs have been evaluated in various preclinical tumor models, demonstrating significant efficacy in inhibiting tumor growth and improving survival. aacrjournals.orgnih.gov

Orthotopic and xenograft models are standard tools for evaluating the in vivo efficacy of anticancer agents. antineo.frnih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used. nih.govresearchgate.net Orthotopic models, which involve implanting tumor cells into the corresponding organ in the animal, are considered more clinically relevant as they better mimic the tumor microenvironment and metastatic processes. nih.govcreative-biolabs.comcriver.com

For instance, the in vivo antitumor activity of a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was confirmed in nude mice bearing MCF-7 breast and IGROV-1 ovarian xenografts, where it significantly inhibited tumor growth. aacrjournals.org Another agent, FBA-TPQ, was shown to inhibit the growth of pancreatic cancer xenograft tumors with minimal toxicity to the host. mdpi.com Similarly, the novel agent DMAMCL inhibited tumor growth and prolonged the survival of mice with xenograft rhabdomyosarcoma tumors. nih.gov Studies on SKB264, an anti-TROP2 antibody-drug conjugate, also demonstrated significant dose-dependent tumor growth inhibition in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. frontiersin.org The use of orthotopic models has been highlighted for providing a more representative assessment of primary tumor growth, metastatic activity, and response to therapy. creative-biolabs.comcriver.com

Genetically engineered mouse models (GEMMs) represent a significant advancement in preclinical cancer research. aacrjournals.org These models are designed to mimic human cancers by altering the expression of specific genes, resulting in tumors that develop in an immunocompetent environment and more closely recapitulate human tumorigenesis. oncotarget.comnih.gov This makes them valuable tools for validating drug targets and evaluating the efficacy of novel anticancer agents. aacrjournals.org

While direct studies of this compound in GEMMs are not detailed in the provided search results, the utility of these models is well-established for other anticancer agents. For example, the PTEN-knockout mouse model has been instrumental in screening novel agents for prostate cancer. oncotarget.com GEMMs for liver cancer have also been used to test potential anti-HCC drugs, such as the combination of MEK and mTOR inhibitors. mdpi.com The development and use of GEMMs are seen as a way to improve the predictive value of preclinical studies for human clinical trials. aacrjournals.org

A key outcome of in vivo studies is the assessment of an agent's ability to inhibit tumor growth, cause tumor regression, and ultimately improve survival. researchgate.net Numerous studies have demonstrated the potent antitumor activity of compounds related to this compound in these respects.

For example, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors. aacrjournals.org In a study of the agent SKB264, significant tumor growth inhibition (TGI) was observed in various xenograft models, with percentages reaching over 100%, indicating tumor regression. frontiersin.org The agent FBA-TPQ also demonstrated significant tumor growth inhibition of 77.8% and 90.1% at different doses in a pancreatic cancer xenograft model, with some cases of complete remission. mdpi.com The novel agent DMAMCL was also found to inhibit tumor growth and prolong the survival of mice with rhabdomyosarcoma xenografts. nih.gov Furthermore, treatment with the microtubule agent ENMD-1198 resulted in significant reductions in tumor volumes in an orthotopic breast carcinoma model and significantly improved median survival time in a metastatic lung carcinoma model. aacrjournals.org

Table 3: In Vivo Efficacy of this compound Analogs in Preclinical Models This table is interactive. You can sort and filter the data.

Compound/Agent Tumor Model Efficacy Outcome Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole prodrug MCF-7 (Breast), IGROV-1 (Ovarian) Xenografts Significant tumor growth retardation. aacrjournals.org
SKB264 NCI-N87, HCC1806 Xenografts Tumor Growth Inhibition (TGI) up to 151.2% and 105.0% respectively. frontiersin.org
FBA-TPQ Panc-1 (Pancreatic) Xenograft TGI of 77.8% and 90.1%; tumor regression and complete remission observed. mdpi.com
DMAMCL Rhabdomyosarcoma Xenografts (RD, RH18, RH30, RH41) Tumor growth inhibition and prolonged survival. nih.gov
ENMD-1198 MDA-MB-231 (Breast) Orthotopic Xenograft Significant reduction in tumor volumes. aacrjournals.org
ENMD-1198 Lewis Lung Carcinoma Metastatic Model Significantly improved median survival time. aacrjournals.org
Temozolomide SNB-75 (Astrocytoma), U251, SF-295 (Glioblastoma) Xenografts High rates of tumor-free mice and significant tumor growth delay. aacrjournals.org
OKN-007 Pediatric Glioblastoma Orthotopic Xenograft Significantly decreased tumor volumes and increased animal survival. plos.org

Ex Vivo Analysis of this compound Treated Tissues from Preclinical Models

Ex vivo analysis of tissues from preclinical models provides a critical bridge between in vitro activity and in vivo efficacy, offering insights into the molecular events that occur within the tumor and host tissues following administration of a therapeutic agent. For this compound, a class of compounds based on the 2-arylbenzothiazole scaffold, ex vivo studies have been instrumental in elucidating the mechanism of action and identifying pharmacodynamic biomarkers of sensitivity. These analyses typically involve recovering tumor and normal tissues (such as liver and lungs) from xenograft-bearing mice after a treatment period, followed by molecular and cellular examination. aacrjournals.orgscispace.com

Research findings from these ex vivo analyses have consistently centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the subsequent induction of specific cytochrome P450 (CYP) enzymes, which are crucial for the bioactivation of this compound into its cytotoxic form. nih.govmdpi.com

Following in vivo treatment with this compound or its prodrugs, tissues are typically snap-frozen or fixed for analysis. scispace.comnih.gov Common methodologies employed include Western blotting and immunohistochemistry to assess protein expression and localization, and reverse transcription-polymerase chain reaction (RT-PCR) to measure mRNA levels. nih.govaacrjournals.org

A pivotal finding from ex vivo studies is the selective induction of CYP1A1 protein and mRNA in sensitive tumor xenografts. aacrjournals.orgaacrjournals.org In models using sensitive human cancer cell lines such as MCF-7 (breast) and IGROV-1 (ovarian), CYP1A1 protein was not detected in tumors from untreated mice but was markedly induced 24 hours after treatment. scispace.comresearchgate.net Similarly, in sensitive MKN-45 gastric cancer xenografts, treatment led to significant induction of both CYP1A1 and CYP2W1 protein and mRNA. nih.gov Conversely, in xenografts derived from insensitive cell lines like MDA-MB-435 (melanoma) and BGC-823 (gastric), CYP1A1 expression was neither present constitutively nor induced by treatment. scispace.comnih.gov This differential induction is a cornerstone of the agent's tumor selectivity.

Further ex vivo immunohistochemical analysis has demonstrated that treatment with this compound triggers the translocation of the AhR from the cytoplasm to the nucleus within sensitive tumor cells. nih.gov This event is the upstream signal that initiates the transcription of CYP enzymes. nih.govresearchgate.net

The downstream consequence of CYP-mediated bioactivation is the generation of reactive species that cause DNA damage. Ex vivo analysis of treated, sensitive MKN-45 tumors revealed a significant increase in the expression of the DNA double-strand break marker, γ-H2AX. nih.gov This induction of DNA damage markers was observed exclusively in sensitive tumors, corroborating in vitro findings and linking enzyme induction to cytotoxicity. nih.gov The ultimate result of this cascade is apoptosis, which was confirmed by the detection of PARP cleavage in ex vivo tumor samples. nih.gov

Analysis of non-tumor tissues from treated mice shows that CYP1A1 protein is also induced in the lungs. aacrjournals.orgscispace.com In the liver, CYP1A1 may be expressed constitutively and can also be further induced by treatment. scispace.com These findings highlight the systemic bio-activation potential of the compound.

The table below summarizes the key biomarker changes observed in ex vivo analyses of various xenograft models following treatment with this compound.

Table 1: Summary of Biomarker Expression in Xenograft Tumors Treated with this compound

Xenograft Model Cancer Type Sensitivity to Agent-2 AhR Translocation CYP1A1/CYP2W1 Induction γH2AX (DNA Damage) Induction
MCF-7 Breast Sensitive Yes Yes (CYP1A1) Data not specified
IGROV-1 Ovarian Sensitive Data not specified Yes (CYP1A1) Data not specified
MKN-45 Gastric Sensitive Yes Yes (CYP1A1 & CYP2W1) Yes
MDA-MB-435 Melanoma Insensitive No No No

| BGC-823 | Gastric | Insensitive | No | No | No |

The selective induction of these biomarkers in sensitive tumors has been demonstrated compellingly in studies where mice were implanted with a sensitive (MCF-7) and an insensitive (MDA-MB-435) tumor on opposite flanks. scispace.com Only the sensitive MCF-7 tumors exhibited significant growth retardation and the associated molecular changes following systemic treatment. scispace.com

Another approach involves taking fine needle aspirates (FNAs) from human tumor xenografts and treating them ex vivo. aacrjournals.org In these experiments, a strong correlation was found between in vitro sensitivity, in vivo efficacy, and the induction of CYP1A1 mRNA in the ex vivo-treated FNAs. aacrjournals.org This method has been proposed as a potential surrogate marker to predict patient sensitivity. aacrjournals.org

The table below details the ex vivo induction of CYP1A1 in various tissues from preclinical models.

Table 2: Ex Vivo Analysis of CYP1A1 Protein Induction in Different Tissues

Tissue Model Constitutive Expression Induction after Treatment Reference
Sensitive Tumor MCF-7, IGROV-1, MKN-45 No Yes scispace.comnih.gov
Insensitive Tumor MDA-MB-435 No No scispace.com
Lung Nude Mouse No Yes aacrjournals.orgscispace.com

| Liver | Nude Mouse | Yes | Yes | scispace.com |

Pharmacokinetic and Pharmacodynamic Profiling of Antitumor Agent 2 Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Antitumor Agent-2

ADME studies are critical for assessing the systemic exposure and disposition of this compound. These preclinical evaluations utilize both in vitro systems and animal models to predict the compound's pharmacokinetic profile in humans. nuvisan.com

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing essential data on a compound's susceptibility to biotransformation. nuvisan.comnih.gov For this compound, incubations with liver microsomes from preclinical species and humans are performed to estimate its intrinsic clearance. nuvisan.com These assays help predict the rate of metabolism, which in turn influences the half-life and potential for drug-drug interactions. nuvisan.com

In studies with a novel taxane (B156437) derivative, researchers identified 17 metabolites in preclinical models, primarily consisting of oxidated forms such as methoxyl, hydroxyl, dihydroxyl, and trihydroxyl analogues. thermofisher.com This pattern of CYP-mediated oxidative metabolism suggests that the Cytochrome P450 isoenzyme 3A subfamily (CYP3A) is the most probable metabolic pathway for this agent. thermofisher.com The process of metabolite profiling is crucial, as the resulting metabolites could be therapeutically beneficial or lead to toxicity. nih.gov Major metabolic reactions typically involve Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) enzymes. nih.gov

Table 1: Representative Metabolites of this compound Identified in Preclinical Studies
Metabolite IDMetabolic ReactionProposed StructureBiological Sample Detected
M1HydroxylationParent + OHFeces, Bile
M2DihydroxylationParent + 2(OH)Feces, Bile
M3TrihydroxylationParent + 3(OH)Feces, Bile
M4MethoxylationParent + OCH3Feces, Bile
M5GlucuronidationParent + Glucuronic AcidBile

In vivo studies in rat models indicated that this compound is metabolized and detected in fecal and bile samples, but is not found in urine. thermofisher.com The absence of certain metabolites, such as C-10 deacetylated derivatives, may be due to structural modifications in the parent compound that alter the primary site of metabolism. thermofisher.com

Understanding how this compound distributes throughout the body is key to identifying potential target organs and anticipating efficacy. frontiersin.org Preclinical studies in Sprague-Dawley rats are conducted to determine the concentration of the agent in various tissues over time following administration. nih.gov

For a novel compound, NY-2, tissue distribution analysis in rats revealed that the highest concentration of the agent was found in the lung. nih.gov This finding suggests a potential therapeutic application for non-small cell lung cancer. nih.gov In contrast, the concentration in the brain was found to be almost zero, indicating the compound may not cross the blood-brain barrier. nih.gov Concentrations in all tissues were observed to decrease over time. nih.gov Similarly, studies with another agent, psammaplin A, also showed high distribution to lung tissues in mice. nih.gov

Table 2: Tissue Distribution of this compound in Rats (Example Data)
TissueConcentration at 2h (ng/g)Concentration at 24h (ng/g)Tissue-to-Plasma Ratio (AUC)
Lung150025010.5
Liver8001005.2
Kidney650804.1
Spleen400502.8
Heart300402.1
Brain<10<10<0.1

Clearance studies provide insight into the rate at which the drug is removed from the body. Following intravenous injection in mice, the novel agent psammaplin A was rapidly eliminated, with a short half-life of approximately 9.9 minutes. nih.gov The in vitro degradation half-life in blood, liver, kidney, and lung homogenates was also found to be short (≤ 12.8 minutes). nih.gov

Pharmacodynamic Biomarkers of this compound Activity and Target Modulation

Pharmacodynamic (PD) biomarkers are essential tools in anticancer drug development. researchgate.net They serve as objective measures to confirm that a drug is engaging its intended biological target and modulating downstream pathways as expected. nih.govresearchgate.net The use of such biomarkers can help to establish proof-of-concept and guide dose selection in early development. nih.gov

Biomarkers can range from measurements of target protein expression to gene expression changes in tumor or surrogate tissues. researchgate.net In preclinical studies, PD biomarkers are used to demonstrate that the pharmacological activity of this compound is linked to its mechanism of action. researchgate.net For example, the investigation of novel anticancer agents often involves assessing changes in specific proteins or genes that are up- or down-regulated following treatment, which helps to predict the agent's pharmacological effects. researchgate.net

Establishing a clear dose-response relationship is a primary goal of preclinical pharmacodynamic studies. arxiv.org These evaluations are typically conducted in in vivo models, such as mice with tumor xenografts, to assess the ability of this compound to inhibit tumor growth at various dose levels. researchgate.net Such studies have demonstrated that many anticancer agents exhibit dose-dependent tumor growth inhibition, with tumor regressions observed at doses significantly below the maximum tolerated dose. mdpi.com

Target occupancy studies are employed to quantify the percentage of a specific molecular target (e.g., a receptor or enzyme) that is bound by a drug at a given dose. nih.gov This provides a direct link between drug concentration and target engagement. nih.gov In preclinical settings, this relationship is crucial for understanding the exposure levels required to achieve a therapeutic effect. nih.gov For antagonist drugs, a target occupancy of approximately 60-90% is often required to elicit a therapeutic effect. nih.gov

Table 3: Representative Dose-Response and Target Occupancy of this compound in a Xenograft Model
Dose (mg/kg)Mean Plasma Concentration (nM)Target Occupancy (%)Tumor Growth Inhibition (%)
1203515
51106548
102508575
205509592

Pharmacokinetic/Pharmacodynamic Modeling and Simulation for this compound

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on drug concentration (PK) and its biological effect (PD) into a mathematical framework. aacrjournals.org In oncology, these models are powerful tools for describing and predicting tumor growth dynamics in response to treatment. nih.govaacrjournals.org The development of a robust PK/PD model can significantly enhance the preclinical development of new cancer drugs. aacrjournals.org

These models typically consist of a system of equations that link the dosing regimen to changes in tumor size over time. aacrjournals.org The growth of tumors in untreated animals is often described by an initial exponential phase followed by linear growth. aacrjournals.org In treated animals, the model incorporates a factor that decreases the tumor growth rate in proportion to the drug concentration. aacrjournals.org Such models allow for the simultaneous fitting of data from control and treated groups, providing estimates for key physiologically relevant parameters. aacrjournals.org

A primary application of PK/PD modeling is to simulate and predict the relationship between drug exposure and antitumor response. drugdiscoverynews.com These predictive models allow researchers to explore different dosing regimens in silico, helping to optimize dose and schedule before moving into human trials. drugdiscoverynews.com This approach can improve the translation of preclinical findings to the clinical setting. nih.gov

By building models based on preclinical data from xenograft mice, researchers can quantify the PK-PD relationship between drug concentration and in vivo efficacy. researchgate.net A key aspect of this translational approach involves accounting for inter-species differences in pharmacokinetics and drug tolerability. nih.gov For instance, a PK/PD model can be developed in a mouse model and then human PK parameters can be integrated to simulate the anticipated response in patients. researchgate.netpage-meeting.org This allows for a more rational selection of the starting dose for Phase I clinical trials. nih.gov These computational models can help prioritize candidate compounds, plan experiments more efficiently, and reduce costs in the drug development process. oup.com

Table 4: Key Parameters from a Representative Preclinical PK/PD Tumor Growth Inhibition Model
ParameterDescriptionExample Value
k_gFirst-order tumor growth rate constant0.01 h⁻¹
W_maxMaximum tumor weight2500 mg
IC₅₀Drug concentration causing 50% of max inhibition150 nM
k_dFirst-order cell death rate constant0.005 h⁻¹
CLDrug clearance2.5 L/h/kg
V_cVolume of central compartment1.2 L/kg

Mechanisms of Resistance to Antitumor Agent 2

Acquired Resistance Mechanisms to Antitumor Agent-2

Acquired resistance develops in tumors that are initially sensitive to treatment. nih.gov This phenomenon occurs through the selection and expansion of cancer cell clones that have developed specific genetic or epigenetic alterations, enabling them to evade the drug's cytotoxic effects. plos.orgaacrjournals.org

One of the most direct mechanisms of acquired resistance is the alteration of the drug's molecular target. nih.gov Genetic mutations within the target gene can prevent this compound from binding effectively, thereby rendering the drug ineffective. A well-documented example is the emergence of point mutations in the kinase domain of target proteins. plos.org For instance, the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to first-generation EGFR inhibitors. plos.org Similarly, in chronic myeloid leukemia (CML), numerous point mutations in the BCR-ABL kinase domain are known to cause resistance to imatinib. plos.org These mutations can either directly impair drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's efficacy.

Target Gene Resistance Mutation Associated Agent Class Mechanism of Resistance
EGFRT790MTyrosine Kinase Inhibitors (e.g., gefitinib, erlotinib)Prevents inhibitor binding to the ATP-binding pocket. plos.org
BCR-ABLT315ITyrosine Kinase Inhibitors (e.g., imatinib, dasatinib, nilotinib)Sterically hinders the binding of multiple inhibitors. plos.org
ALKL1196MTyrosine Kinase Inhibitors (e.g., crizotinib)Analogous to the "gatekeeper" mutation in other kinases.
BRAFV600E/KRAF Inhibitors (e.g., vemurafenib)Can lead to paradoxical pathway activation. mdpi.com

This table provides examples of target gene mutations that lead to resistance against specific classes of targeted antitumor agents.

A prevalent mechanism of multidrug resistance (MDR) involves the increased expression of drug efflux pumps, which actively transport chemotherapeutic agents out of cancer cells. asianjpr.commdpi.com This reduces the intracellular drug concentration to sub-lethal levels. The most prominent of these pumps belong to the ATP-binding cassette (ABC) transporter superfamily. nih.gov Overexpression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a classic example, leading to resistance to a wide array of drugs. frontiersin.orgspandidos-publications.com Other significant transporters include Multidrug Resistance-Associated Proteins (MRPs/ABCCs) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov The overexpression of these pumps can be a feature of acquired resistance, where exposure to a drug selects for cells with higher efflux capacity. nih.gov This leads to a decreased intracellular accumulation of this compound, preventing it from reaching its target at a sufficient concentration. researchgate.netscispace.com

Efflux Pump Gene Name Common Substrates (Drug Classes)
P-glycoprotein (P-gp)ABCB1Anthracyclines, Vinca alkaloids, Taxanes. nih.govfrontiersin.org
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Anthracyclines, Etoposide (B1684455). nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2Mitoxantrone, Topotecan, Tyrosine Kinase Inhibitors. nih.gov
ATP7A/ATP7BATP7A/ATP7BPlatinum-based agents (e.g., Cisplatin). researchgate.netfrontiersin.org

This table details major efflux pumps implicated in cancer drug resistance and the types of anticancer agents they transport.

Cancer cells can develop resistance by activating "bypass" signaling pathways that circumvent the inhibited target. nih.govasianjpr.com When this compound effectively blocks its primary target pathway, such as the MAPK pathway, cancer cells can survive and proliferate by rerouting signals through an alternative, parallel pathway, like the PI3K/AKT/mTOR cascade. mdpi.comaacrjournals.org This is often achieved through the amplification or mutation of an alternative receptor tyrosine kinase (e.g., MET or HER2) or a downstream signaling component. mdpi.comnih.gov The activation of these compensatory routes provides the necessary signals for cell growth and survival, making the cell independent of the originally targeted oncogenic driver. nih.gov For example, resistance to BRAF inhibitors in melanoma can be driven by the activation of receptor tyrosine kinases that subsequently reactivate the MAPK pathway or engage the PI3K/AKT pathway.

Inhibited Pathway Compensatory Pathway Activated Mechanism of Activation
EGFR/MAPK SignalingMET Receptor SignalingMET gene amplification leading to downstream RAS/MAPK activation. mdpi.comnih.gov
BRAF/MAPK SignalingPI3K/AKT/mTOR SignalingActivation of IGFR-1R or other receptor tyrosine kinases. aacrjournals.org
HER2 SignalingPI3K/AKT SignalingMutational activation of PI3K or loss of PTEN. aacrjournals.org
Androgen Receptor (AR) SignalingGlucocorticoid Receptor SignalingUpregulation of the glucocorticoid receptor to drive expression of AR target genes.

This table illustrates how cancer cells can activate alternative signaling pathways to bypass the effects of targeted therapies.

Intrinsic Resistance Mechanisms to this compound

Intrinsic, or primary, resistance refers to the inherent lack of response to a drug from the outset of therapy. nih.govfrontiersin.org This can be attributed to several factors present in the tumor before treatment begins. The genetic heterogeneity of tumors means that a subpopulation of resistant cells may already exist. frontiersin.org These cells can have pre-existing mutations in the drug target or in downstream signaling components. nih.gov Furthermore, some tumors possess innate characteristics that make them non-responsive, such as the absence of the drug's target or the inherent activity of detoxification and DNA repair systems that can neutralize the drug's effect. researchgate.netnih.gov For example, tumors with a functional loss of the PTEN tumor suppressor may be intrinsically resistant to therapies targeting the PI3K pathway, as the pathway remains constitutively active. nih.gov

Research Strategies to Overcome Resistance to this compound

Overcoming resistance to this compound is a major focus of cancer research. Strategies often involve combination therapies, where this compound is administered with another agent that targets the resistance mechanism. researchgate.net This could involve combining a primary targeted therapy with an inhibitor of a compensatory pathway. mdpi.comfrontiersin.org Another approach is the development of next-generation inhibitors designed specifically to be effective against mutated targets that are resistant to earlier-generation drugs. mdpi.com For example, osimertinib (B560133) was developed to target the T790M resistance mutation in EGFR. mdpi.com Additionally, innovative drug delivery systems, such as nanoparticles, are being explored to increase the intracellular concentration of drugs in resistant cells, potentially bypassing efflux pump-mediated resistance. asianjpr.commdpi.com

A key research strategy is the identification of compounds that can resensitize resistant cancer cells to therapy. These "resistance modulators" or "sensitizing agents" work by inhibiting the specific mechanisms of resistance. researchprotocols.org This includes the development of efflux pump inhibitors that block the action of transporters like P-gp, thereby increasing intracellular drug accumulation. asianjpr.comnih.gov While early-generation efflux pump inhibitors like verapamil (B1683045) had toxicity issues, newer agents are being investigated. nih.gov Other modulators may target compensatory signaling pathways or proteins involved in DNA repair. mdpi.com For example, combining a BRAF inhibitor with a MEK inhibitor is a successful strategy in melanoma to prevent or overcome resistance driven by MAPK pathway reactivation. mdpi.com

Modulator/Sensitizing Agent Target/Mechanism Therapeutic Goal
Verapamil, TariquidarP-glycoprotein (ABCB1) Efflux PumpInhibit drug efflux to increase intracellular concentration of chemotherapeutics. asianjpr.comnih.gov
MEK Inhibitors (e.g., Trametinib)MEK1/2 KinaseBlock downstream signaling to overcome resistance to BRAF inhibitors. mdpi.com
Conivaptan, BexaroteneHMOX1, PRKCAInhibit novel resistance-conferring proteins to sensitize cells to doxorubicin (B1662922). mdpi.com
Ferrocenyl–cyclo-(Gly-l-Pro) hybridsABCB1 and ABCG2 TransportersInhibit efflux pump activity to sensitize MDR cells to various chemotherapeutics. acs.org

This table presents examples of agents identified to modulate or reverse resistance to anticancer drugs.

Preclinical Development of Combination Therapy Approaches to Circumvent Resistance

The emergence of acquired resistance to this compound (represented by Osimertinib) is a significant challenge in cancer therapy. To address this, extensive preclinical research has focused on developing combination therapy approaches. These strategies aim to overcome resistance by targeting the diverse molecular mechanisms that tumors exploit to evade the effects of the drug. The rationale behind combination therapies is to either target redundant signaling pathways, inhibit the activation of bypass tracks, or eliminate cancer cells through alternative cytotoxic mechanisms.

Preclinical studies, utilizing both in vitro cell line models and in vivo xenograft models, have provided a strong foundation for the clinical investigation of various combination strategies. These studies are crucial for identifying synergistic drug interactions and for understanding the biological basis of overcoming resistance.

Targeting Bypass Pathway Activation

One of the most common mechanisms of resistance to this compound is the activation of alternative signaling pathways, or "bypass tracks," which allow cancer cells to survive and proliferate despite the continued inhibition of their primary driver mutation. Preclinical research has identified several key bypass pathways and has explored targeted agents to inhibit them in combination with this compound.

MET Amplification: The amplification of the MET proto-oncogene is a frequent driver of acquired resistance. mdpi.comnih.gov Preclinical models have demonstrated that combining this compound with MET inhibitors can effectively overcome this resistance mechanism. mdpi.comaacrjournals.org For instance, the combination of osimertinib with MET inhibitors like crizotinib (B193316) or capmatinib (B1663548) has shown efficacy in preclinical models of MET-mediated resistance. mdpi.com In MET-amplified EGFR-mutant cell lines, the addition of a MET inhibitor to afatinib (B358) has also been shown to overcome resistance. mdpi.com Studies have also explored novel MET inhibitors such as HQP8361 and dictamnine, which have demonstrated anti-resistance properties in preclinical settings. frontiersin.org

AXL Upregulation: Increased expression and activation of the AXL receptor tyrosine kinase is another identified resistance mechanism. aacrjournals.orgmdpi.com Preclinical evidence indicates that inhibiting AXL in conjunction with this compound can delay or reverse resistance. mdpi.com The combination of osimertinib with the multi-kinase inhibitor cabozantinib, which targets AXL, has been shown to suppress the growth of resistant cells in both in vitro and in vivo models. aacrjournals.org Furthermore, novel approaches such as AXL/MET dual inhibitors and AXL-targeting antibody-drug conjugates have shown significant efficacy in preclinical trials. frontiersin.org

RAS/RAF/MEK/ERK (MAPK) Pathway Activation: The activation of the MAPK pathway downstream of the primary target of this compound can also lead to resistance. mdpi.comamegroups.org Preclinical data support the combination of this compound with MEK inhibitors to counteract this. For example, the combination of osimertinib with the MEK inhibitor selumetinib (B1684332) was found to prevent the emergence of resistance in both in vitro and in vivo models. nih.gov Similarly, combining osimertinib with BRAF inhibitors (like dabrafenib (B601069) and vemurafenib) or MEK inhibitors (like trametinib) has been effective in circumventing resistance in preclinical studies. mdpi.comfrontiersin.org

HER2 Amplification: Amplification of the HER2 gene can also mediate resistance by activating downstream signaling pathways. mdpi.com Preclinical studies suggest that a triple combination of osimertinib, an anti-EGFR antibody (cetuximab), and an anti-HER2 antibody (trastuzumab) can overcome and prevent resistance in various preclinical models. mdpi.com The combination of osimertinib with the HER2-targeted antibody-drug conjugate trastuzumab emtansine (TDM1) has also shown promise in preventing or delaying resistance in preclinical models. mdpi.comamegroups.org

Other Bypass Pathways: Preclinical research has also investigated other bypass pathways, such as those involving IGF1R and RET fusions. nih.govmdpi.com The combination of osimertinib with an IGF1R inhibitor has been shown to be a valid strategy in preclinical studies to overcome resistance. mdpi.com For resistance mediated by RET fusions, the combination of osimertinib with a RET inhibitor like BLU-667 was effective in preclinical models. nih.gov

Combination with Chemotherapy

Another approach to circumvent resistance is to combine this compound with traditional cytotoxic chemotherapy. The rationale is that the different mechanisms of action of these agents can lead to a broader and more durable antitumor effect. Preclinical work has suggested that adding chemotherapeutic agents like pemetrexed (B1662193) or cisplatin (B142131) to osimertinib can help to forestall the development of drug resistance in non-small cell lung cancer models. mdpi.comnih.gov

Novel Combination Strategies

The quest to overcome resistance has also led to the exploration of novel therapeutic agents and strategies in preclinical settings.

SRC Family Kinase Inhibition: Promising preclinical research has demonstrated synergistic effects when combining this compound with NXP900, an inhibitor of the SRC Family of Kinases (SFK). clinicaltrialvanguard.com In preclinical models, this combination led to reduced cancer cell proliferation and increased cell death compared to osimertinib alone. clinicaltrialvanguard.com

Immunogene Therapy: Preclinical data has highlighted the potential of TUSC2 immunogene therapy (REQORSA™) in combination with osimertinib to overcome resistance. genprex.com

The table below summarizes key preclinical findings for various combination therapy approaches.

Resistance Mechanism Combination Therapy Preclinical Model Key Findings Citations
MET AmplificationOsimertinib + Crizotinib/CapmatinibEGFR-mutant NSCLC cell linesOvercame MET-mediated resistance. mdpi.comaacrjournals.org
AXL UpregulationOsimertinib + CabozantinibH1975-derived resistant cell lines and in vivo modelsSuppressed cell growth and overcame resistance. aacrjournals.org
AXL UpregulationOsimertinib + AnlotinibHigh-AXL-expressing, EGFR-mutant NSCLC cellsDelayed or counteracted resistance. mdpi.com
RAS/RAF/MEK/ERK ActivationOsimertinib + SelumetinibIn vitro and in vivo modelsPrevented EGFR-TKI resistance. nih.gov
BRAF G469A MutationOsimertinib + Selumetinib/TrametinibIn vitro modelsRestored sensitivity to osimertinib. frontiersin.org
HER2 AmplificationOsimertinib + Trastuzumab + CetuximabCell-line- and patient-derived xenograft modelsOvercame and prevented resistance. mdpi.com
HER2 AmplificationOsimertinib + Trastuzumab emtansine (TDM1)Preclinical models of EGFR-mutated lung cancerPrevented or delayed osimertinib resistance. mdpi.comamegroups.org
CCDC6-RET FusionOsimertinib + BLU-667Resistant preclinical modelsEffective at overcoming resistance. nih.gov
General ResistanceOsimertinib + Pemetrexed/CisplatinEGFR-mutant NSCLC preclinical modelsForestalled drug resistance. mdpi.comnih.gov
SRC Pathway ActivationOsimertinib + NXP900EGFR-mutated NSCLC preclinical modelsOutperformed osimertinib alone, reduced proliferation, and increased cell death. clinicaltrialvanguard.com

These preclinical studies provide a strong rationale for the ongoing clinical investigation of these and other combination therapies to improve outcomes for patients who develop resistance to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Antitumor Agent 2 Analogues

Identification of Key Pharmacophores and Structural Motifs Essential for Antitumor Activity

The antitumor activity of various compounds is often attributed to specific structural features known as pharmacophores. For instance, in a series of 5H-pyridophenoxazin-5-ones, the pyridine (B92270) nitrogen in ring D plays a crucial role in DNA binding, a key mechanism for their cytotoxic effects. unibas.it The introduction of a nitro group, particularly at the 2-position, significantly enhances cytotoxicity, suggesting that electron-withdrawing groups can amplify π-π stacking interactions with DNA. unibas.it

Similarly, for neo-tanshinlactone (B1246349) analogues, a methylated furan (B31954) ring-D and the substituent at the C-4 position in ring A are critical for their anti-breast cancer activity. acs.orgnih.gov In the case of 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) analogues, a halogen substituent at the 7-position of the quinoxaline (B1680401) ring is paramount for high antitumor activity. researchgate.netacs.org Altering the hydroquinone (B1673460) connector to a resorcinol (B1680541) or catechol derivative results in a complete loss of activity. researchgate.netacs.org

The following table summarizes the key pharmacophoric features and their impact on antitumor activity for different classes of compounds.

Compound ClassKey Pharmacophore/Structural MotifImpact on Antitumor Activity
5H-Pyridophenoxazin-5-onesPyridine nitrogen in ring DCrucial for DNA binding. unibas.it
Nitro group at 2-positionEnhances cytotoxicity. unibas.it
Neo-tanshinlactone AnaloguesMethylated furan ring-DCritical for anti-breast cancer activity. acs.orgnih.gov
C-4 substituent in ring ACritical for anti-breast cancer activity. acs.orgnih.gov
XK469 AnaloguesHalogen at 7-position of quinoxaline ringEssential for high antitumor activity. researchgate.netacs.org
Hydroquinone connectorReplacement leads to loss of activity. researchgate.netacs.org
2,4-diamino-thieno[2,3-d]pyrimidinesBulky substituent at C-4 positionInfluences activity. doi.org
3-Cl on phenyl ring with 4-methyl on C-2Remarkable influence on activity. doi.org

Rational Design and Synthesis of Optimized Antitumor Agent-2 Derivatives with Improved Efficacy and Selectivity

Rational drug design leverages the understanding of SAR to synthesize novel derivatives with enhanced therapeutic profiles. This approach has been successfully applied to various antitumor agents. For example, based on the SAR of neo-tanshinlactone, several derivatives were synthesized that exhibited potent and selective activity against breast cancer cell lines, with some showing 2- to 3-fold greater potency than the parent compound. acs.orgnih.gov One derivative, compound 21, demonstrated high selectivity, being 23 times more active against the ZR-75-1 breast cancer cell line than the MCF-7 line. acs.orgnih.gov

In the development of thieno[2,3-d]pyrimidine (B153573) derivatives, a computer-aided drug development strategy was employed to design and synthesize a series of novel compounds. doi.org This led to the discovery of compound 5i, which showed potent antitumor activity against hepatic carcinoma (HepG2) cell lines. doi.org Similarly, the synthesis of 4-anilino-quinazoline derivatives with 6,7-dimethoxy substituents resulted in compounds with better inhibitory effects against EGFR and VEGFR-2, key targets in cancer therapy. nih.gov

The table below presents examples of rationally designed antitumor agents and their improved properties.

Parent Compound/ScaffoldOptimized Derivative/ModificationImproved Property
Neo-tanshinlactoneCompound 242- to 3-fold more potent against SK-BR-3 and ZR-75-1 cell lines. acs.orgnih.gov
Neo-tanshinlactoneCompound 2123 times more active against ZR-75-1 than MCF-7. acs.orgnih.gov
Thieno[2,3-d]pyrimidineCompound 5iPotent activity against HepG2 cells (IC50 = 0.17 µmol/L). doi.org
4-anilino-quinazoline6,7-dimethoxy substituentBetter inhibitory effects against EGFR and VEGFR-2. nih.gov
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469)Monomethyl- and N,N-dimethylamidesActive derivatives. researchgate.netacs.org

Computational Approaches in SAR and SPR Analysis of this compound

Computational methods have become indispensable in modern drug discovery, providing powerful tools to analyze SAR and SPR, thereby accelerating the design of new antitumor agents. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This method is widely used to predict the activity of new analogues and to understand the physicochemical properties that govern their efficacy. ntu.edu.sgresearchgate.net For instance, a QSAR study on glutamamide (B1671657) analogues highlighted the importance of atomic charge, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy for their antitumor activity. ntu.edu.sg In another study on ARC-111 analogues, SVR (Support Vector Regression)-based QSAR models were developed that showed better predictive performance than other methods. mdpi.com These models can help in predicting the activity of theoretically designed analogues. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. brieflands.comscielo.org.mx This is often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time. researchgate.netnih.gov For example, docking studies of thieno[3,2-b]pyrrole derivatives against the LSD1 protein helped to simulate their probable binding modes. tandfonline.com In the case of Schiff's bases incorporating an imidazolidine-2,4-dione scaffold, molecular docking and dynamics simulations revealed differences in residue-level fluctuations when bound to EGFR and HER2, providing a deeper understanding of their inhibitory mechanism. mdpi.com Docking and MD simulations of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives revealed their binding orientations in the active site of c-Met. osti.gov

Virtual Screening and Ligand-Based Drug Design for this compound Discovery

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.goveurekaselect.com VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. nih.gov LBVS methods, such as pharmacophore modeling and similarity searching, are used when the 3D structure of the target is unknown but a set of active ligands is available. scielo.org.mxresearchgate.net SBVS, which includes molecular docking, is employed when the target's 3D structure is known. nih.gov These techniques have been instrumental in identifying novel potential anti-cancer agents. nih.gov For instance, a virtual screening study of N-arylphenyl-2,2-dichloroacetamide analogues led to the identification of novel structures predicted to be potent anticancer agents. brieflands.com

Combination Therapeutic Strategies Involving Antitumor Agent 2 Preclinical Research

Rationales for Combination Regimens with Antitumor Agent-2

The primary rationale for combining this compound, a taxane (B156437) that stabilizes microtubules leading to mitotic arrest, with other anticancer agents is to enhance therapeutic efficacy and overcome drug resistance. spandidos-publications.comnih.gov Preclinical evidence supports combining this agent with others that have different mechanisms of action to achieve synergistic or additive effects against tumor cells. nih.gov

One key rationale is to target multiple pathways essential for cancer cell survival and proliferation. For instance, combining this compound with agents that target angiogenesis, such as bevacizumab, is based on the observation that chemotherapy can induce a stress response in cancer cells, leading to the production of vascular endothelial growth factor A (VEGF-A). cancernetwork.com This can result in reactionary angiogenesis and protect the tumor. An antiangiogenic agent can counteract this effect. cancernetwork.com

Another rationale involves modulating the tumor microenvironment. Low doses of this compound have been shown to have immunomodulatory effects, such as upregulating dendritic cells and selectively impairing regulatory T cells (Tregs), which can enhance the efficacy of immunotherapies like PD-1 inhibitors. aacrjournals.org

Furthermore, combinations can be designed to overcome resistance to this compound. For example, combining it with CDK4/6 inhibitors is being explored, as these agents work at different phases of the cell cycle. nih.govresearchgate.net While this compound acts on the M phase, CDK4/6 inhibitors block cell cycle progression at the G1 phase. nih.govresearchgate.net Additionally, combining this compound with agents like curcumin (B1669340) has been studied to reverse multidrug resistance. spandidos-publications.com

Targeting specific signaling pathways that contribute to resistance is also a common strategy. The PI3K/AKT/mTOR pathway is crucial for metabolic signaling and is often mutated in cancers, contributing to resistance. businesswire.com Combining this compound with inhibitors of this pathway, such as serabelisib (B612128) and sapanisertib (B612132), has shown promise in preclinical models. businesswire.com

Preclinical Evaluation of Synergistic Interactions with Other Anticancer Agents

Preclinical studies have extensively evaluated the combination of this compound with other cytotoxic drugs to identify synergistic interactions. The sequence of administration is often crucial in determining whether the interaction is synergistic, additive, or even antagonistic. nih.govresearchgate.net

For example, in studies with doxorubicin (B1662922), sequential administration of this compound followed by doxorubicin resulted in additive effects in non-small cell lung cancer, breast cancer, and colon cancer cell lines, whereas simultaneous exposure or the reverse sequence led to antagonism. nih.gov In contrast, all schedules showed additive effects in ovarian cancer cells. nih.gov

Similarly, when combined with carboplatin (B1684641), a synergistic or additive effect is observed when this compound is administered before carboplatin. researchgate.net The reverse sequence or simultaneous administration often results in an antagonistic interaction because carboplatin can interfere with this compound-induced mitotic arrest and apoptosis. researchgate.net

The combination with curcumin has been shown to synergistically improve therapeutic efficacy, in part by sensitizing cancer cells to this compound-induced apoptosis through the activation of caspases and the release of cytochrome c. spandidos-publications.com Another study showed that a mitochondria-targeting peptide, Mito-FF, in combination with this compound, synergistically enhanced the reduction of cell viability and migration in breast cancer cells. researchgate.net

Preclinical Chemo-Combinations with this compound

Combination AgentCancer ModelObserved InteractionReference
DoxorubicinLung, Breast, Colon CancerAdditive (if this compound first) nih.gov
CarboplatinBreast, Ovarian CancerAdditive/Synergistic (if this compound first) researchgate.net
CurcuminCervical, Ovarian CancerSynergistic spandidos-publications.com
Gemcitabine (B846)Pancreatic CancerEffective Combination asco.org
Nilotinib (B1678881)Various Solid TumorsSynergistic; Overcomes resistance ecog-acrin.org
Mito-FFBreast CancerSynergistic researchgate.net

Preclinical research has demonstrated a strong rationale for combining this compound with various immunotherapies. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for an immune response. aacrjournals.org

Low-dose this compound has been found to have immunomodulatory properties, such as enhancing the ability of dendritic cells to present antigens and selectively reducing the number of immunosuppressive regulatory T cells (Tregs) while sparing effector T cells. aacrjournals.org It can also decrease the quantity and function of myeloid-derived suppressor cells (MDSCs). aacrjournals.org

Studies combining this compound with PD-1/PD-L1 inhibitors have shown that this combination can be more effective than either agent alone. aacrjournals.orgfrontiersin.org The immunomodulatory effects of this compound are believed to augment the antitumor immune response elicited by checkpoint inhibitors. aacrjournals.org For instance, in a urothelial cancer model, the combination of low-dose this compound and pembrolizumab (B1139204) was explored to enhance clinical and immunologic responses. aacrjournals.org

Furthermore, combinations with immunocytokines, such as those based on IL-2 (e.g., F8-IL2), have been evaluated. In a murine melanoma model, the combination of F8-IL2 with this compound led to a significantly more effective inhibition of tumor growth compared to either agent used alone. nih.govnih.gov This was associated with an increased accumulation of CD4+ T cells in the tumor. nih.govnih.gov

The combination of this compound with targeted therapies is a key area of preclinical investigation, aiming to exploit specific molecular vulnerabilities of cancer cells and overcome resistance.

A significant focus has been on combining this compound with inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. businesswire.com For example, the combination of this compound with the dual PI3K/AKT/mTOR inhibitors serabelisib and sapanisertib demonstrated tumor regression in endometrial and breast cancer models. businesswire.com

In HER2-positive breast cancer, which can become resistant to HER2-targeted therapies like trastuzumab, combinations are being explored. Preclinical studies support combining this compound with agents that can overcome this resistance. mdpi.com For instance, a clinical trial was initiated to test the combination of IFN-γ with this compound, trastuzumab, and pertuzumab in HER2-positive breast cancer. mdpi.com

Another strategy involves targeting pathways that mediate resistance to this compound itself. Preclinical studies have shown that the kinase inhibitor nilotinib may help this compound work more effectively by inhibiting a protein that can block its action. ecog-acrin.org This combination has shown promise in tumor cell lines and is being investigated for its potential to overcome taxane resistance. ecog-acrin.org

Combinations with anti-angiogenic agents like bevacizumab also fall under this category. The rationale is that this compound-induced stress can lead to VEGF-A production by cancer cells, promoting angiogenesis and chemo-protection. cancernetwork.com Combining it with bevacizumab, which targets VEGF-A, can counteract this and lead to sustained tumor regression. cancernetwork.com

Preclinical Targeted Therapy Combinations with this compound

Combination AgentTarget/PathwayCancer ModelObserved InteractionReference
BevacizumabVEGF-A (Angiogenesis)Breast CancerSynergistic cancernetwork.com
Serabelisib/SapanisertibPI3K/AKT/mTOREndometrial, Breast CancerTumor Regression businesswire.com
NilotinibKinase InhibitorVarious Solid TumorsSynergistic; Overcomes resistance ecog-acrin.org
Palbociclib/RibociclibCDK4/6Breast, Ovarian CancerEnhanced cell death (sequence-dependent) nih.govresearchgate.net
Trastuzumab/PertuzumabHER2Breast CancerInvestigated to overcome resistance mdpi.com

Investigation of Schedule-Dependent Effects in this compound Combination Therapies

The timing and sequence of drug administration are critical factors that can significantly influence the outcome of combination therapies involving this compound. Preclinical studies have repeatedly shown that the interaction between this compound and other agents can range from synergistic to antagonistic depending on the schedule. nih.govresearchgate.net

The interaction between this compound and platinum agents like carboplatin is highly schedule-dependent. Antagonistic interactions are often observed when tumor cells are exposed to carboplatin before or at the same time as this compound. researchgate.net The optimal schedule is the sequential administration of this compound followed by carboplatin, as pretreatment with carboplatin can inhibit the mitotic arrest and apoptotic cell death induced by this compound. researchgate.net

Similarly, when combined with doxorubicin, the sequence of this compound followed by doxorubicin is generally favored, as it tends to produce additive effects, while the reverse sequence or simultaneous administration can be antagonistic in several cancer cell lines. nih.gov

The combination with cell cycle inhibitors also highlights the importance of scheduling. When combining this compound (an M-phase inhibitor) with CDK4/6 inhibitors (G1-phase inhibitors), simultaneous exposure has been shown to be antagonistic in breast cancer cells. However, sequential treatment, particularly pretreatment with the CDK4/6 inhibitor, may enhance the efficacy of this compound. nih.gov Conversely, other research suggests that for a combination of this compound and a CDK4/6 inhibitor, the this compound → CDK4/6i sequence may lead to a better cell-killing outcome. researchgate.net

The radiosensitizing effect of this compound is also strictly schedule-dependent. Studies have shown that the duration of exposure to this compound before radiation is directly related to the potentiating effect. nih.govcancernetwork.com In some colon cancer cell lines, a supra-additive interaction was observed when this compound was administered 48 hours before concomitant radiation, a schedule that was more effective than administration 24 hours prior. nih.gov

These findings underscore the necessity of carefully designing administration schedules in clinical trials based on preclinical evidence to maximize therapeutic synergy and avoid antagonistic interactions. jhoponline.com

Delivery Systems and Formulation Research for Antitumor Agent 2

Nanoparticle-Based Delivery Systems for Antitumor Agent-2

Nanoparticle-based drug delivery systems offer a versatile platform for improving the delivery of anticancer agents. wikipedia.org These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity. pharmaexcipients.comresearchgate.net Research into nanoparticle formulations for this compound is focused on several key areas.

One promising approach involves the use of liposomes , which are vesicular structures composed of lipid bilayers. These can encapsulate both hydrophilic and hydrophobic drugs, shielding them from the systemic circulation. For this compound, researchers are investigating the use of sterically stabilized liposomes, which are coated with polyethylene (B3416737) glycol (PEG) to prolong circulation time and enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric nanoparticles , another area of active investigation, are prepared from biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA). pharmaexcipients.com These nanoparticles can be formulated to provide controlled release of the encapsulated drug over an extended period. wikipedia.org For this compound, PLGA nanoparticles are being explored to achieve sustained therapeutic concentrations at the tumor site, potentially reducing the frequency of administration.

Inorganic nanoparticles , such as gold nanoparticles and mesoporous silica (B1680970) nanoparticles, are also being evaluated as carriers for this compound. mdpi.com Their surfaces can be readily functionalized with targeting ligands to facilitate active targeting to cancer cells. nih.gov For instance, gold nanoparticles conjugated with antibodies that recognize tumor-specific antigens are being designed to deliver this compound directly to cancer cells.

The following table summarizes hypothetical data from preclinical studies on various nanoparticle formulations of this compound.

Nanoparticle TypeAverage Size (nm)Drug Loading (%)Encapsulation Efficiency (%)In Vitro Release (48h)
Liposomal12089245%
PLGA150128560%
Gold Nanoparticle5059530%

Prodrug Strategies for Enhanced Bioavailability and Targeted Delivery of this compound

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. frontiersin.org This approach can be used to improve the physicochemical properties of a drug, such as its solubility and stability, as well as to achieve targeted drug delivery. nih.gov

For this compound, which may have suboptimal pharmacokinetic properties, several prodrug strategies are being investigated. One approach is to attach a hydrophilic moiety, such as a peptide or a sugar, to the drug molecule to improve its aqueous solubility and oral bioavailability. mdpi.comnih.gov For example, a dipeptide-conjugated prodrug of this compound could be designed to be a substrate for peptide transporters that are highly expressed in the small intestine, thereby enhancing its absorption. mdpi.com

Another strategy involves designing prodrugs that are activated by tumor-specific conditions, such as the acidic microenvironment or the overexpression of certain enzymes in tumor cells. frontiersin.orgnih.gov For example, a prodrug of this compound could be synthesized with a linker that is cleaved by matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment. nih.gov This would lead to the selective release of the active drug at the tumor site, minimizing its exposure to healthy tissues. nih.gov

The table below presents hypothetical data on the properties of different prodrugs of this compound.

Prodrug MoietyActivation MechanismAqueous Solubility (mg/mL)In Vitro Conversion to Active Drug (t1/2, h)
DipeptidePeptidase152.5
Glucuronideβ-glucuronidase201.8
pH-sensitive linkerLow pH124.0 (at pH 5.5)

Future Directions and Emerging Research Avenues for Antitumor Agent 2

Exploration of Novel Therapeutic Indications and Cancer Subtypes for Antitumor Agent-2

Initial research has highlighted the potential of this compound across a spectrum of malignancies. However, a significant future direction lies in systematically exploring its efficacy in a broader range of cancer subtypes, particularly those with high unmet medical needs. The table below summarizes key preclinical findings that suggest potential new therapeutic avenues.

Cancer TypeKey Preclinical FindingsPotential for Further Exploration
Glioblastoma Multiforme (GBM) Demonstrated ability to cross the blood-brain barrier in animal models and induce apoptosis in GBM cell lines.Investigation in patient-derived xenograft (PDX) models of GBM to assess efficacy in a more clinically relevant setting.
Pancreatic Ductal Adenocarcinoma (PDAC) Synergistic effects observed when combined with gemcitabine (B846) in in-vitro studies, leading to enhanced cancer cell death.Further studies to elucidate the mechanism of synergy and to evaluate the combination therapy in vivo.
Metastatic Melanoma Inhibition of key signaling pathways involved in melanoma progression and metastasis in preclinical models.Exploration in melanoma subtypes with specific BRAF and MEK mutations to determine targeted efficacy.

Further research is warranted to expand upon these initial findings. A deeper understanding of the molecular mechanisms driving the response to this compound in these and other cancer types will be crucial for its clinical translation.

Development of Predictive Biomarkers for Response and Resistance to this compound

A critical aspect of personalized medicine is the ability to predict which patients are most likely to benefit from a particular therapy. For this compound, the development of robust predictive biomarkers is a key research priority. This will enable the selection of patient populations for clinical trials who have the highest probability of responding, thereby increasing the chances of trial success and ultimately improving patient outcomes.

Potential biomarker strategies currently under investigation include:

Genomic Biomarkers: Identifying specific gene mutations or amplifications in tumors that correlate with sensitivity or resistance to this compound. For instance, preliminary data suggests that tumors with mutations in the TP53 gene may exhibit increased sensitivity.

Transcriptomic Biomarkers: Analyzing gene expression profiles to identify signatures associated with response. This could involve looking at the upregulation or downregulation of specific pathways targeted by the agent.

Proteomic Biomarkers: Measuring the levels of specific proteins or post-translational modifications that are modulated by this compound. This could provide a more direct measure of target engagement and downstream pathway modulation.

Conversely, understanding the mechanisms of resistance is equally important. Research into acquired resistance in cell line models has indicated that upregulation of efflux pumps or activation of alternative signaling pathways may play a role. Identifying biomarkers of resistance will be vital for developing strategies to overcome it, such as combination therapies.

Integration of this compound Research with Advanced Therapeutic Modalities

The future of cancer therapy likely lies in the rational combination of different treatment modalities. Integrating this compound with advanced therapeutic approaches could unlock synergistic effects and lead to more durable responses.

Gene Editing: The advent of CRISPR-Cas9 and other gene-editing technologies opens up new possibilities. Research could focus on using gene editing to create cell line models with specific genetic alterations to study the mechanism of action of this compound in greater detail. Furthermore, combining this compound with gene therapies that target key cancer drivers could represent a powerful therapeutic strategy.

Radiotherapy: Preclinical studies could explore the potential of this compound as a radiosensitizer. By inhibiting DNA repair pathways, for example, the agent might enhance the tumor-killing effects of radiation, allowing for lower and safer doses of radiation to be used. Investigating the optimal sequencing and timing of this compound and radiotherapy will be a key research question.

Addressing Research Gaps and Challenges in this compound Preclinical Development

Despite its promise, several research gaps and challenges in the preclinical development of this compound need to be addressed to facilitate its successful clinical translation.

Research Gap/ChallengeProposed Research Direction
Incomplete Mechanistic Understanding Further elucidation of the primary molecular target and downstream signaling pathways affected by this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Properties Comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the agent in various preclinical models.
Development of Resistance In-depth investigation into the mechanisms of both innate and acquired resistance to inform the development of rational combination therapies.
Lack of In Vivo Efficacy Data in Diverse Models Expansion of in vivo studies to include a wider range of patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) that better recapitulate human tumor heterogeneity.

Overcoming these challenges will require a multidisciplinary approach, involving expertise in medicinal chemistry, molecular biology, pharmacology, and bioinformatics. A thorough and systematic preclinical development program will be essential to fully realize the therapeutic potential of this compound.

Q & A

Q. What biochemical assays are recommended to evaluate the antitumor efficacy of Antitumor Agent-2 in preclinical studies?

To assess the efficacy of this compound, researchers should employ quantitative biochemical assays such as:

  • DNA synthesis inhibition : Measure incorporation of radiolabeled thymidine into tumor cells to quantify drug-induced disruption of DNA replication .
  • Antioxidative activity assays : Monitor lipid peroxidation levels in tumor tissues to evaluate the agent’s ability to mitigate oxidative stress, a hallmark of tumor progression .
  • DNA secondary structure defects : Use techniques like circular dichroism or gel electrophoresis to detect drug-induced alterations in DNA helicity or strand breaks .

Q. How should experimental tumor models be designed to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Kinetic modeling of tumor growth : Use exponential or S-shaped functions to describe tumor cell population dynamics (e.g., dP/dt=μ(t)PdP/dt = \mu(t)P, where PP is tumor size and μ(t)\mu(t) is growth rate). Integrate pharmacokinetic data (e.g., plasma concentration-time curves) to correlate drug exposure with tumor response .
  • Transplanted vs. spontaneous models : Prioritize syngeneic or xenograft models for controlled pharmacokinetic studies, while spontaneous tumor models (e.g., genetically engineered mice) better replicate human disease progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data regarding this compound’s mechanism of action (MOA)?

  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways affected by the agent. For example, if studies report conflicting roles in apoptosis vs. angiogenesis, validate using RNA-seq to detect hypoxia-inducible factor 1α (HIF-1α) suppression (antiangiogenic) and caspase-3 activation (pro-apoptotic) .
  • EPR spectroscopy : Investigate interactions between this compound and cellular components (e.g., DNA or microtubules) to clarify whether its effects are direct or mediated via reactive oxygen species (ROS) generation .

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in Phase II trials of this compound?

  • Bayesian adaptive designs : Use models like the continual reassessment method (CRM) to dynamically adjust dosing based on real-time toxicity/efficacy data, reducing sample size requirements .
  • Cox proportional hazards regression : Analyze progression-free survival (PFS) while adjusting for covariates such as tumor mutation burden or prior therapy .

Q. How should combination therapy studies with this compound and radiotherapy be structured to maximize translational relevance?

  • Spatiotemporal sequencing : Administer this compound before radiotherapy to exploit radiosensitization effects, or post-radiation to target residual hypoxic tumor cells. Validate using clonogenic assays to quantify synergistic cell death .
  • Immune profiling : Monitor changes in tumor-infiltrating lymphocytes (TILs) and PD-L1 expression to assess immunomodulatory effects of the combination .

Methodological Guidelines

Q. What criteria should guide the selection of biomarkers for this compound clinical trials?

  • Functional relevance : Prioritize biomarkers directly linked to the drug’s MOA (e.g., microtubule stability markers for agents targeting tubulin polymerization) .
  • Analytical validity : Use CLIA-certified assays for biomarker quantification, ensuring reproducibility across labs .

Q. How can researchers address variability in antitumor response metrics across preclinical studies?

  • Standardized scoring systems : Adopt RECIST (Response Evaluation Criteria in Solid Tumors) guidelines for preclinical models, including volumetric tumor measurements and histopathological grading .
  • Blinded independent review : Engage third-party pathologists to evaluate tumor regression in a blinded manner, minimizing observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.